![molecular formula C35H50O6Si B131541 methyl (Z)-7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate CAS No. 172016-60-3](/img/structure/B131541.png)
methyl (Z)-7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate
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Overview
Description
Methyl (Z)-7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate, also known as Methyl (Z)-7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate, is a useful research compound. Its molecular formula is C35H50O6Si and its molecular weight is 594.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl (Z)-7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (Z)-7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Fate and Biodegradation
- Studies on ethers similar to the compound , such as methyl tert-butyl ether (MTBE), have focused on their environmental fate, biodegradation, and potential for remediation. Research demonstrates that certain microorganisms can aerobically degrade MTBE, suggesting pathways for mitigating environmental contamination by structurally related compounds. The identification of microbial degradation pathways highlights the importance of understanding the environmental behavior of synthetic chemicals and their potential impact on water quality and ecosystem health (Fiorenza & Rifai, 2003).
Catalysis and Chemical Transformations
- Catalysis plays a critical role in the synthesis and transformation of complex organic molecules. Research on catalytic processes, such as the cyclization of dienes containing heteroatoms (O, S, Si, P), provides insights into the synthetic versatility of chemical compounds and the development of novel catalysts for industrial applications. Such studies could inform synthetic routes for derivatives of the target compound, enhancing its utility in various chemical transformations (Pagano et al., 1998).
Synthetic Applications
- The development of novel synthetic methodologies enables the creation of bioactive molecules and polymers with specific properties. For example, the chemical modification of polysaccharides, such as xylan, leads to new biopolymers with tailored functionalities, demonstrating the potential for chemical innovation in the design of materials and pharmaceuticals. This underscores the importance of exploring synthetic applications of complex molecules for advancing materials science and drug discovery (Petzold-Welcke et al., 2014).
Pharmaceutical and Bioactive Compound Synthesis
- Research on DNA methyltransferase inhibitors illustrates the therapeutic potential of chemical compounds in treating diseases through epigenetic mechanisms. The synthesis and application of molecules that can modulate biological pathways offer promising avenues for the development of new drugs, highlighting the relevance of chemical synthesis in pharmaceutical research (Goffin & Eisenhauer, 2002).
Mechanism of Action
Target of Action
The primary target of DTXSID60567008 is the microtubule structure within cells . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
DTXSID60567008 interacts with its target by hyper-stabilizing the structure of microtubules . This is in contrast to other drugs like colchicine, which cause the depolymerization of microtubules . The hyper-stabilization of microtubules by DTXSID60567008 disrupts the cell’s ability to use its cytoskeleton in a flexible manner .
Biochemical Pathways
The action of DTXSID60567008 affects the cell cycle . By stabilizing microtubules, the compound interferes with the normal function of the mitotic spindle, an apparatus required for cell division . This leads to cell cycle arrest and subsequent apoptosis .
Pharmacokinetics
The pharmacokinetics of a drug generally involves its absorption into the bloodstream, distribution throughout the body, metabolism by the liver or other tissues, and excretion from the body .
Result of Action
The molecular and cellular effects of DTXSID60567008’s action include the stabilization of microtubules , cell cycle arrest , and induction of apoptosis . These effects can lead to the death of cancer cells, making DTXSID60567008 a potential anticancer agent .
properties
IUPAC Name |
methyl (Z)-7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H50O6Si/c1-35(2,3)42(27-17-9-7-10-18-27,28-19-11-8-12-20-28)40-26-30-29(21-13-5-6-14-22-33(37)38-4)31(36)25-32(30)41-34-23-15-16-24-39-34/h5,7-13,17-20,29-32,34,36H,6,14-16,21-26H2,1-4H3/b13-5-/t29-,30-,31+,32-,34?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCUXEYCPYHOSU-ZRLLBJNDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC(C3CC=CCCCC(=O)OC)O)OC4CCCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H]3[C@@H](C[C@@H]([C@@H]3C/C=C\CCCC(=O)OC)O)OC4CCCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H50O6Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567008 |
Source
|
Record name | Methyl (5Z)-7-{(1R,2S,3R,5S)-2-({[tert-butyl(diphenyl)silyl]oxy}methyl)-5-hydroxy-3-[(oxan-2-yl)oxy]cyclopentyl}hept-5-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60567008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (Z)-7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate | |
CAS RN |
172016-60-3 |
Source
|
Record name | Methyl (5Z)-7-{(1R,2S,3R,5S)-2-({[tert-butyl(diphenyl)silyl]oxy}methyl)-5-hydroxy-3-[(oxan-2-yl)oxy]cyclopentyl}hept-5-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60567008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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